molecular formula C12H15ClO B13713366 4-Chloro-1-isobutoxy-2-vinylbenzene

4-Chloro-1-isobutoxy-2-vinylbenzene

Cat. No.: B13713366
M. Wt: 210.70 g/mol
InChI Key: SRNCGMFPNJATDZ-UHFFFAOYSA-N
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Description

4-Chloro-1-isobutoxy-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, an isobutoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isobutoxy-2-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzene with isobutyl alcohol in the presence of a strong acid catalyst to form 4-chloro-1-isobutoxybenzene. This intermediate can then undergo a vinylation reaction using a suitable vinylating agent, such as vinyl chloride, under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution and vinylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isobutoxy-2-vinylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

Major Products Formed

    Nitration: 4-Chloro-1-isobutoxy-2-nitrobenzene

    Oxidation: 4-Chloro-1-isobutoxy-2-vinylbenzoic acid

    Reduction: 4-Chloro-1-isobutoxy-2-ethylbenzene

Scientific Research Applications

4-Chloro-1-isobutoxy-2-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-isobutoxy-2-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can undergo addition reactions with nucleophiles, while the aromatic ring can participate in electrophilic substitution reactions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-isobutoxybenzene
  • 4-Chloro-1-vinylbenzene
  • 1-Isobutoxy-2-vinylbenzene

Uniqueness

4-Chloro-1-isobutoxy-2-vinylbenzene is unique due to the presence of both an isobutoxy group and a vinyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-2-ethenyl-1-(2-methylpropoxy)benzene

InChI

InChI=1S/C12H15ClO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3

InChI Key

SRNCGMFPNJATDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C=C

Origin of Product

United States

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